molecular formula C6H9ClO2S B2529786 Hex-5-yne-1-sulfonyl chloride CAS No. 67448-65-1

Hex-5-yne-1-sulfonyl chloride

Cat. No.: B2529786
CAS No.: 67448-65-1
M. Wt: 180.65
InChI Key: VYNDGSIDPUZLRH-UHFFFAOYSA-N
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Description

Hex-5-yne-1-sulfonyl chloride is an organosulfur compound with the molecular formula C6H9ClO2S. It is characterized by the presence of a sulfonyl chloride group attached to a hex-5-yne chain. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.

Mechanism of Action

Target of Action

Hex-5-yne-1-sulfonyl chloride is a chemical compound used in various chemical reactions. Sulfonyl chlorides, in general, are known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonate esters, and other compounds .

Mode of Action

This compound, like other sulfonyl chlorides, is an electrophile. It reacts with nucleophiles in a process called nucleophilic substitution . The chloride ion leaves, and the nucleophile attaches to the sulfur atom. This reaction can be used to introduce a sulfonyl group into a molecule .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In general, it can be used to introduce a sulfonyl group into a molecule, which can significantly alter the molecule’s properties and interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of its reactions . For instance, the presence of a base can facilitate the reaction of this compound with nucleophiles by deprotonating the nucleophile, making it more reactive .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hex-5-yne-1-sulfonyl chloride can be synthesized through the direct halosulfonylation of alkynes. This method involves the reaction of an alkyne with a sulfonyl chloride in the presence of a catalyst. For example, the reaction of hex-5-yne with chlorosulfonic acid in the presence of a suitable catalyst can yield this compound .

Industrial Production Methods: Industrial production of sulfonyl chlorides typically involves the oxidation of thiols or disulfides using reagents such as hydrogen peroxide in the presence of zirconium tetrachloride or N-chlorosuccinimide. These methods offer high yields and purity under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Hex-5-yne-1-sulfonyl chloride undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols and phenols.

    Sulfonic Acids: Formed by reaction with water.

Scientific Research Applications

Hex-5-yne-1-sulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As a versatile intermediate for the synthesis of complex molecules.

    Pharmaceuticals: In the development of biologically active compounds and drugs.

    Material Science: As a building block for functional materials.

Comparison with Similar Compounds

Hex-5-yne-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon chain.

    Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with different reactivity patterns.

Uniqueness: this compound is unique due to its alkyne functionality, which allows for a broader range of chemical transformations compared to simpler sulfonyl chlorides .

Properties

IUPAC Name

hex-5-yne-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2S/c1-2-3-4-5-6-10(7,8)9/h1H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNDGSIDPUZLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67448-65-1
Record name hex-5-yne-1-sulfonyl chloride
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